4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole
Description
4-Iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole is a halogenated pyrazole derivative featuring a 4-iodo substituent, a 4-methoxybenzyl group at the N1 position, and methyl groups at the 3- and 5-positions. This compound is of interest in medicinal chemistry due to the pyrazole core’s prevalence in bioactive molecules, such as kinase inhibitors and antiproliferative agents .
Properties
IUPAC Name |
4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O/c1-9-13(14)10(2)16(15-9)8-11-4-6-12(17-3)7-5-11/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHKEFKFBSRMJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)OC)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole typically involves the reaction of 4-iodo-1H-pyrazole with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a catalyst such as copper(I) iodide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 4-azido-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole.
Oxidation: Formation of this compound-4-carboxylic acid.
Reduction: Formation of 4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1,2-dihydro-1H-pyrazole.
Scientific Research Applications
4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Pyrazole Derivatives
Substituent Effects on Physicochemical Properties
The presence of the 4-iodo substituent distinguishes this compound from analogs like 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole (), which lacks the iodine atom. For instance, halogen bonding involving the iodo group could improve binding affinity in enzyme inhibition, as seen in other halogenated pharmaceuticals .
Table 1: Key Substituent Comparisons
Antiproliferative Potential
The 4-iodo substituent could enhance cytotoxicity by promoting DNA intercalation or disrupting enzyme active sites. For example, highlights that sulfanyl pyrazole-Pt(II) complexes with cyclohexyl substituents exhibit threefold higher cytotoxicity than benzyl analogs. Similarly, the iodine atom’s electron-withdrawing nature might stabilize charge-transfer interactions in metal complexes or receptor binding .
Antibacterial Activity
Compounds like 4-[6-(4-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole () demonstrate moderate growth inhibition in Bacillus subtilis. The target compound’s iodine substituent may alter membrane permeability or target specificity compared to these alkyl/aryloxy derivatives, though this requires empirical validation .
Structural and Crystallographic Considerations
The iodine atom’s heavy-atom effect facilitates X-ray crystallographic analysis, as seen in and . This contrasts with non-halogenated analogs, which may require additional techniques (e.g., SHELX programs) for structure resolution. The methoxybenzyl group’s conformational flexibility could also influence packing in the crystal lattice, affecting solubility and stability .
Biological Activity
4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring an iodine atom and methoxyphenylmethyl substituent, suggests diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves a reaction between 4-iodo-1H-pyrazole and 4-methoxybenzyl chloride. The process is conducted in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, potentially acting as an inhibitor of specific enzymes or receptors. The presence of the iodine atom enhances its reactivity, while the methoxy group may influence its binding affinity to biological targets.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. In particular, studies have shown that compounds similar to this compound can induce apoptosis in breast cancer cell lines, especially when used in combination with established chemotherapeutics like doxorubicin. This synergistic effect highlights the potential for developing new cancer therapies .
Antimicrobial and Antifungal Properties
Pyrazoles have also been investigated for their antimicrobial activities. Some derivatives have demonstrated significant antifungal effects against various pathogens. For example, compounds structurally related to this compound showed notable inhibition against fungal strains, suggesting potential applications in treating fungal infections .
Case Studies and Experimental Data
Q & A
Q. What are the optimal synthetic routes for 4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole?
The synthesis typically involves alkylation of the pyrazole core with a benzyl halide derivative. A common approach for analogous compounds (e.g., 1-benzyl-3,5-dimethylpyrazoles) uses sodium hydride as a base in DMF at elevated temperatures to facilitate benzylation . For iodination at the 4-position, electrophilic substitution with iodine in the presence of an oxidizing agent (e.g., HIO₃ or I₂/H₂O₂) is recommended. Solvent choice (e.g., DMF vs. acetic acid) and reaction time significantly impact yield and purity, as seen in related pyrazole derivatives .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- X-ray crystallography is the gold standard for unambiguous confirmation of regiochemistry and stereochemistry, as demonstrated for structurally similar pyrazoles like 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole .
- NMR spectroscopy : Compare ¹H and ¹³C NMR shifts with computational predictions (DFT calculations) to validate substitution patterns. For example, the methoxy group’s protons resonate at ~3.8 ppm, while pyrazole ring protons show distinct splitting patterns .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Antimicrobial activity : Follow protocols used for fluorophenylthio-substituted pyrazoles, including broth microdilution assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination, as applied to pyrazole derivatives with ethyl and chlorophenyl substituents .
Q. How should researchers handle stability and storage of this compound?
- Store under inert atmosphere (argon) at –20°C to prevent decomposition, as recommended for amino-substituted pyrazoles .
- Monitor stability via HPLC or TLC over time, particularly for iodinated derivatives prone to dehalogenation under light or heat .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields be resolved?
Discrepancies often arise from solvent polarity, catalyst loading, or competing side reactions. For example, DMF may enhance reactivity but increase byproduct formation compared to THF. Systematic optimization using design of experiments (DoE) or computational reaction modeling (e.g., ICReDD’s quantum chemical path-search methods) can identify critical parameters .
Q. What computational strategies are effective for predicting reaction mechanisms?
- Density Functional Theory (DFT) : Calculate transition states for iodination or benzylation steps to identify rate-limiting stages. For example, Gibbs free energy profiles can explain regioselectivity in pyrazole functionalization .
- Molecular docking : Screen against target proteins (e.g., kinases) to prioritize biological testing, as done for pyrazole-based inhibitors with methoxyphenyl groups .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Substituent variation : Synthesize analogs with halogens (F, Cl), alkyl groups, or electron-withdrawing substituents at the 4-methoxyphenyl position. Compare bioactivity data to establish trends, as shown for fluorophenylthio-pyrazoles .
- Pharmacophore modeling : Use software like Schrödinger’s Phase to map essential functional groups (e.g., iodine’s role in hydrophobic interactions) .
Q. What challenges arise in crystallographic analysis of iodinated pyrazoles?
Iodine’s high electron density can cause crystal disorder or twinning. Mitigate this by:
Q. How can degradation pathways be analyzed under physiological conditions?
Q. What strategies improve solubility for in vivo studies?
- Co-solvent systems : Use cyclodextrins or PEG-400, which enhanced solubility of similar pyrazole dicarboxylates by >10-fold .
- Prodrug derivatization : Introduce phosphate or amino acid esters at the 1-benzyl position, as demonstrated for pyrazole-based antivirals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
